2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide
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Overview
Description
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is a complex organic compound featuring a benzylthio group, a hydroxymethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via lithiation and subsequent reaction with formaldehyde . The final step involves the acylation of the imidazole derivative with cyclopropylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 2-(2-(benzylsulfonyl)-5-(formyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide.
Reduction: Products include reduced imidazole derivatives.
Substitution: Products include various substituted imidazole derivatives.
Scientific Research Applications
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzothiazoles: These compounds share a similar heterocyclic structure and have diverse pharmacological activities.
2-Trifluoromethyl Benzimidazoles: These compounds are used in similar applications and have comparable synthetic routes.
2-Aminobenzothiazoles: Known for their medicinal properties and synthetic versatility.
Uniqueness
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the benzylthio group, which imparts specific reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-10-14-8-17-16(22-11-12-4-2-1-3-5-12)19(14)9-15(21)18-13-6-7-13/h1-5,8,13,20H,6-7,9-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKRUCVNZNCQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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